

# Pyrazine-2-amidoxime CAS number and chemical identifiers

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# Pyrazine-2-amidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pyrazine-2-amidoxime**, a heterocyclic compound of significant interest in medicinal chemistry, serves as a key synthetic intermediate and exhibits notable biological activities. This technical guide provides an in-depth overview of **Pyrazine-2-amidoxime**, encompassing its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity. Particular emphasis is placed on its antimicrobial properties and potential mechanisms of action, drawing parallels with its structural analog, the anti-tuberculosis drug pyrazinamide. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

# Chemical Identifiers and Physicochemical Properties

**Pyrazine-2-amidoxime** is a crystalline solid with the chemical formula C<sub>5</sub>H<sub>6</sub>N<sub>4</sub>O.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in Table 1.



Table 1: Chemical Identifiers and Physicochemical Properties of Pyrazine-2-amidoxime

| Identifier/Property  | Value  | Reference(s)    |
|----------------------|--|-----------------|
| CAS Number           | 51285-05-3   | [1][2][3][4][5] |
| Molecular Formula    | C5H6N4O  | [1][2][3][4]    |
| Molecular Weight     | 138.13 g/mol   | [2][3][4]       |
| IUPAC Name           | N'-hydroxypyrazine-2-<br>carboximidamide                                   | [1]             |
| SMILES               | N/C(C1=NC=CN=C1)=N\O   | [1]             |
| InChI                | InChI=1S/C5H6N4O/c6-5(9-<br>10)4-3-7-1-2-8-4/h1-3,10H,<br>(H2,6,9)         | [1][2]          |
| InChIKey             | QZHJCRJEMIFNNB-<br>UHFFFAOYSA-N  | [1][2]          |
| Appearance           | Crystalline solid  | [1]             |
| Melting Point        | 180-185 °C   | [2][4]          |
| Purity               | ≥97%   | [1][2]          |
| Solubility           | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.2 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [1]             |
| UV λmax              | 206, 251, 302 nm   | [1]             |
| MDL Number           | MFCD02258397   | [2][3][4]       |
| PubChem Substance ID | 329766072  | [2][3][4]       |

### **Synthesis and Purification**

The synthesis of **Pyrazine-2-amidoxime** can be achieved through the reaction of pyrazine-2-carbonitrile with hydroxylamine. A detailed experimental protocol is provided below.



## Experimental Protocol: Synthesis of Pyrazine-2-amidoxime

#### Materials:

- Pyrazine-2-carbonitrile
- · Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Filtration apparatus

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazine-2-carbonitrile in ethanol.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
- Slowly add the hydroxylamine solution to the stirred solution of pyrazine-2-carbonitrile at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.
- The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.



- Collect the crude product by filtration and wash with cold ethanol.
- Further purification can be achieved by recrystallization from a suitable solvent, such as
  ethanol or an ethanol/water mixture, to yield crystalline Pyrazine-2-amidoxime.

## **Experimental Protocol: Purification by Diffusion Crystallization**

High-quality crystals of **Pyrazine-2-amidoxime** can be obtained through diffusion crystallization.

#### Materials:

- Crude Pyrazine-2-amidoxime
- Acetonitrile (solvent)
- Tetrahydropyran (anti-solvent)
- Small vial
- Larger container

### Procedure:

- Dissolve a small amount of crude **Pyrazine-2-amidoxime** in acetonitrile in a small vial.
- Place this vial inside a larger container containing tetrahydropyran.
- Seal the larger container and allow it to stand undisturbed at room temperature.
- Over a period of several days to two weeks, the vapor of the anti-solvent (tetrahydropyran) will slowly diffuse into the solvent (acetonitrile), reducing the solubility of Pyrazine-2-amidoxime and promoting the formation of high-quality crystals.

### **Analytical Characterization**



A comprehensive characterization of **Pyrazine-2-amidoxime** is crucial to confirm its identity and purity. The following are detailed protocols for key analytical techniques.

### Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Apparatus:

- FT-IR Spectrometer
- · Agate mortar and pestle
- KBr press

#### Procedure:

- Thoroughly grind a small amount of the crystalline sample with dry potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the mixture to a KBr press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in **Pyrazine-2-amidoxime**, such as N-H, O-H, C=N, and the pyrazine ring vibrations.

# Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

### Apparatus:



- UV-Vis Spectrophotometer
- · Quartz cuvettes
- · Volumetric flasks and pipettes

#### Procedure:

- Prepare a stock solution of Pyrazine-2-amidoxime of known concentration in a suitable solvent (e.g., ethanol, water, or acetonitrile).
- Prepare a series of dilutions from the stock solution.
- Fill a quartz cuvette with the solvent to be used as a blank.
- Record the baseline of the spectrophotometer with the blank cuvette.
- Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).
- Identify the wavelengths of maximum absorbance (λmax).[1]

# Biological Activity and Potential Mechanism of Action

**Pyrazine-2-amidoxime** has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, notably against Candida albicans.[6]

# Experimental Protocol: Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-amidoxime** against various microorganisms.

#### Materials:

Pyrazine-2-amidoxime



- Sterile 96-well microtiter plates
- Bacterial and/or fungal strains
- Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile pipettes and multichannel pipettor
- Incubator

#### Procedure:

- Prepare a stock solution of Pyrazine-2-amidoxime in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium.
- Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the broth medium.
- Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
- Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

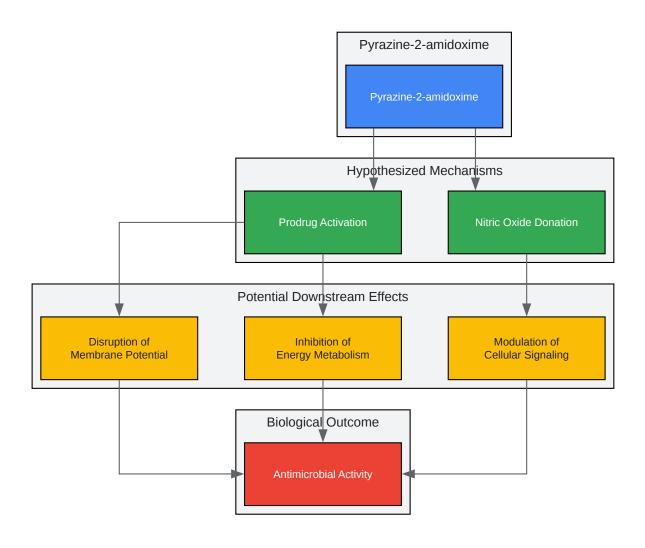
### **Potential Mechanism of Action**

While the precise signaling pathways affected by **Pyrazine-2-amidoxime** have not been fully elucidated, its structural similarity to pyrazinamide, a cornerstone of tuberculosis treatment, offers valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.



Furthermore, the amidoxime functional group is known to be a potential nitric oxide (NO) donor. NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including host defense against pathogens. It is plausible that **Pyrazine-2-amidoxime** could exert some of its antimicrobial effects through the release of nitric oxide.

The diagram below illustrates a logical workflow for investigating the potential mechanisms of action of **Pyrazine-2-amidoxime**.



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Caption: Hypothesized mechanisms of action for **Pyrazine-2-amidoxime**.

### Conclusion

**Pyrazine-2-amidoxime** is a versatile compound with established antimicrobial properties and potential for further development in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and characterization. The exploration of its potential mechanisms of action, drawing on its structural relationship to pyrazinamide and the known chemistry of amidoximes, provides a foundation for future research into its biological signaling pathways. This document serves as a valuable resource for scientists and researchers working with this promising molecule.

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### References

- 1. Recent developments in the chemistry and in the biological applications of amidoximes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ej-eng.org [ej-eng.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease PubMed [pubmed.ncbi.nlm.nih.gov]
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